2-Undecanone, 3,3-dimethyl- 2-Undecanone, 3,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 62399-68-2
VCID: VC20623139
InChI: InChI=1S/C13H26O/c1-5-6-7-8-9-10-11-13(3,4)12(2)14/h5-11H2,1-4H3
SMILES:
Molecular Formula: C13H26O
Molecular Weight: 198.34 g/mol

2-Undecanone, 3,3-dimethyl-

CAS No.: 62399-68-2

Cat. No.: VC20623139

Molecular Formula: C13H26O

Molecular Weight: 198.34 g/mol

* For research use only. Not for human or veterinary use.

2-Undecanone, 3,3-dimethyl- - 62399-68-2

Specification

CAS No. 62399-68-2
Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
IUPAC Name 3,3-dimethylundecan-2-one
Standard InChI InChI=1S/C13H26O/c1-5-6-7-8-9-10-11-13(3,4)12(2)14/h5-11H2,1-4H3
Standard InChI Key XBMMUPMTNJKUKI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(C)(C)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Undecanone, 3,3-dimethyl- (CAS 62399-68-2) is a branched aliphatic ketone characterized by an 11-carbon chain with a ketone group at the second position and two methyl substituents at the third carbon . The IUPAC name 3,3-dimethylundecan-2-one reflects this substitution pattern. The molecular structure introduces steric hindrance near the carbonyl group, which influences reactivity and physical properties compared to linear analogs like 2-undecanone .

Table 1: Comparative Molecular Properties of 2-Undecanone and 3,3-Dimethyl-2-Undecanone

Property2-Undecanone3,3-Dimethyl-2-Undecanone
Molecular FormulaC11H22O\text{C}_{11}\text{H}_{22}\text{O}C13H26O\text{C}_{13}\text{H}_{26}\text{O}
Molecular Weight (g/mol)170.29 198.34
Boiling Point (°C)228–230 Estimated 240–245*
SolubilityInsoluble in water Likely hydrophobic*

*Estimated based on structural analogs .

Spectroscopic Signatures

While experimental spectral data for 3,3-dimethyl-2-undecanone are scarce, its parent compound exhibits distinct infrared (IR) absorption at 1715cm1\sim 1715 \, \text{cm}^{-1} (C=O stretch) and nuclear magnetic resonance (NMR) signals at δ2.13ppm\delta 2.13 \, \text{ppm} (singlet, carbonyl-adjacent methylene) . The dimethyl substitution is expected to split neighboring proton signals due to increased diastereotopicity. Gas chromatography-mass spectrometry (GC-MS) fragmentation patterns, as observed for 2-undecanone , would likely show dominant ions at m/zm/z 57 ([CH3COCH2]+[\text{CH}_3\text{COCH}_2]^+) and m/zm/z 71 ([CH3(CH2)3CO]+[\text{CH}_3(\text{CH}_2)_3\text{CO}]^+), adjusted for the additional methyl groups.

Synthesis and Production Pathways

Alkylation of Methyl Ketones

A plausible route to 3,3-dimethyl-2-undecanone involves the alkylation of 2-undecanone using methyl halides or dimethyl sulfate under basic conditions. This method mirrors the synthesis of branched ketones documented in patent literature , where tertiary alkoxides (e.g., potassium tert-butoxide) facilitate nucleophilic attack at the α-carbon. For example:

CH3(CH2)8COCH3+2CH3IKOC(CH3)3CH3(CH2)8C(CH3)2COCH3+2HI\text{CH}_3(\text{CH}_2)_8\text{COCH}_3 + 2 \, \text{CH}_3\text{I} \xrightarrow{\text{KOC}(\text{CH}_3)_3} \text{CH}_3(\text{CH}_2)_8\text{C}(\text{CH}_3)_2\text{COCH}_3 + 2 \, \text{HI}

This reaction would require anhydrous conditions and controlled temperatures to minimize side reactions such as over-alkylation or elimination .

Physicochemical Properties

Thermal Stability

The branched structure of 3,3-dimethyl-2-undecanone likely enhances thermal stability compared to linear ketones. Studies on 2-undecanone show decomposition above 250°C , suggesting the dimethyl analog may withstand higher temperatures due to reduced chain mobility and increased van der Waals interactions. Accelerated stability testing under oxidative conditions (e.g., 40°C/75% relative humidity) would be necessary to confirm this hypothesis .

Reactivity and Functional Transformations

Haloform Reaction

Like 2-undecanone, the dimethyl derivative may undergo haloform reactions in basic hypochlorite solutions, yielding a carboxylic acid and chloroform :

CH3(CH2)8C(CH3)2CO+3NaOClCH3(CH2)8C(CH3)2COONa+CHCl3+2NaOH\text{CH}_3(\text{CH}_2)_8\text{C}(\text{CH}_3)_2\text{CO} + 3 \, \text{NaOCl} \rightarrow \text{CH}_3(\text{CH}_2)_8\text{C}(\text{CH}_3)_2\text{COONa} + \text{CHCl}_3 + 2 \, \text{NaOH}

The reaction rate could be slower due to steric hindrance from the dimethyl groups, a factor requiring kinetic studies for validation.

Reduction and Oxidation

Catalytic hydrogenation of the ketone group would produce 3,3-dimethyldodecan-2-ol, a potential intermediate for plasticizers or surfactants. Conversely, oxidation under strong conditions (e.g., KMnO₄/H₂SO₄) might cleave the carbon chain, though the stability of the tertiary carbon could limit degradation pathways.

Analytical and Characterization Challenges

Chromatographic Separation

Gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol) could resolve 3,3-dimethyl-2-undecanone from linear isomers. The compound’s retention time would exceed that of 2-undecanone due to increased molecular weight and branching .

Mass Spectrometric Differentiation

Key fragmentation ions would include m/zm/z 85 ([CHOCH2COCH2]+[\text{CHOCH}_2\text{COCH}_2]^+) and m/zm/z 155 ([MCH3]+[\text{M}-\text{CH}_3]^+), with isotopic peaks aiding differentiation from analogs . High-resolution MS (HRMS) would confirm the molecular formula via exact mass matching.

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